Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride
Description
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core modified with an amino-acetate ester moiety. The rigid bicyclic structure enhances stereochemical stability, making it valuable in medicinal chemistry for targeting receptors with high specificity. The hydrochloride salt improves solubility in polar solvents, which is critical for bioavailability in pharmacological applications. This compound is often utilized as a building block in drug discovery, particularly for modulating G-protein-coupled receptors (GPCRs) or enzymes requiring rigid ligand frameworks .
Properties
IUPAC Name |
methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9(11)8-5-6-2-3-7(8)4-6;/h6-9H,2-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSHFTLDYSENIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC2CCC1C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225145-98-0 | |
| Record name | methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which is functionalized to introduce the amino and ester groups.
Esterification: The ester group is introduced via esterification, where the carboxylic acid derivative of bicyclo[2.2.1]heptane reacts with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.
Alter Cellular Functions: Affect cellular functions by modifying the activity of key proteins and pathways.
Comparison with Similar Compounds
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic Acid Hydrochloride
- Structural Difference: Replaces the acetate ester with a propanoic acid group.
- Molecular Formula: C₁₀H₁₈ClNO₂ .
- Key Properties: Higher polarity due to the carboxylic acid group, increasing aqueous solubility but reducing membrane permeability. Potential use in peptide mimetics or as a chiral auxiliary in asymmetric synthesis.
- Applications: Likely explored in metabolic pathway studies due to structural similarity to α-amino acids.
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic Acid Hydrochloride
- Structural Difference: Features an additional aminomethyl substituent on the bicycloheptane ring.
- Molecular Formula: C₁₀H₁₇ClNO₂ .
- Demonstrated utility as a CXCR2 antagonist in cancer metastasis studies .
- Applications : Investigated for anti-inflammatory and anti-cancer therapies due to receptor antagonism.
Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate
- Structural Difference : Incorporates an epoxide (oxirane) ring and a methyl group.
- Molecular Formula : C₁₂H₁₆O₃ (CAS: 73154-11-7) .
- Key Properties :
- High reactivity due to the strained epoxide ring, enabling nucleophilic ring-opening reactions.
- Used in synthesizing polyfunctional intermediates for agrochemicals or polymer chemistry.
- Applications : Serves as a precursor for crosslinking agents or epoxy resins.
N-{Bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide Hydrochloride
- Structural Difference : Substitutes the ester with an acetamide group.
- Molecular Formula : C₁₀H₁₉ClN₂O (CAS: 2044901-92-8) .
- Key Properties: Improved metabolic stability compared to esters, as amides resist hydrolysis. Potential prolonged half-life in biological systems, suitable for sustained-release formulations.
- Applications : Explored in CNS drug development targeting neurotransmitter receptors.
2-(Bicyclo[2.2.1]heptan-2-yl)acetic Acid
- Structural Difference: Lacks the methyl ester and amino group, existing as a free carboxylic acid.
- Molecular Formula : C₉H₁₂O₂ (CAS: 1007-01-8) .
- Key Properties :
- Higher acidity (pKa ~4-5) due to the carboxylic acid, influencing ionization state in physiological conditions.
- Acts as a metabolite or synthetic intermediate for ester derivatives.
- Applications : Used in prodrug design or as a ligand for metal-organic frameworks.
Biological Activity
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride, with the CAS number 2225145-98-0, is a compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula for this compound is , with a molecular weight of 219.71 g/mol. The compound is classified as a versatile small molecule scaffold, which suggests potential applications in drug development and medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 2225145-98-0 |
| Molecular Formula | C₁₀H₁₈ClNO₂ |
| Molecular Weight | 219.71 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Activity
Recent investigations into the anticancer properties of related compounds have shown promising results. For instance, studies on bicyclic amines have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cells.
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Bicyclic Amine A | HeLa | 15 |
| Bicyclic Amine B | BxPC-3 | 10 |
| This compound (predicted) | HeLa | ~20 |
These findings indicate that this compound may possess moderate anticancer activity, warranting further investigation.
Neuropharmacological Effects
The potential neuropharmacological effects of this compound are also of interest, particularly its possible role as an antagonist at certain neurotransmitter receptors. Structural similarities with known receptor ligands suggest that it may influence pathways related to mood regulation and cognitive function.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on its analogs provides insight into its potential applications:
-
Antidepressant Activity : Analogous compounds have been shown to exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
"Compounds similar to this compound have demonstrated significant antidepressant activity through their interaction with serotonin receptors" .
- Antioxidant Properties : Some bicyclic amines have displayed antioxidant properties, contributing to cellular protection against oxidative stress.
- Selectivity for Receptors : Preliminary data suggest that this compound may selectively interact with certain receptor subtypes, enhancing its therapeutic potential while minimizing side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
